Sodium 5,6-dichloropyridine-3-sulfinate

Palladium-catalyzed cross-coupling Desulfinative coupling SO₂ extrusion kinetics

Unstable boronic acid derivatives often fail in demanding Pd-catalyzed couplings. Sodium 5,6-dichloropyridine-3-sulfinate is a shelf-stable, electron-deficient nucleophile that circumvents this bottleneck by accelerating turnover-limiting SO₂ extrusion. This enables lower-temperature biaryl synthesis while retaining chlorine handles at the 5- and 6-positions for orthogonal functionalization - a strategic advantage for medicinal chemistry and agrochemical discovery programs building trisubstituted pyridine libraries or patented tumor-targeting conjugates. Standardized 95% purity ensures reproducible reactivity across all lots.

Molecular Formula C5H2Cl2NNaO2S
Molecular Weight 234.03 g/mol
Cat. No. B13114986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5,6-dichloropyridine-3-sulfinate
Molecular FormulaC5H2Cl2NNaO2S
Molecular Weight234.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Cl)Cl)S(=O)[O-].[Na+]
InChIInChI=1S/C5H3Cl2NO2S.Na/c6-4-1-3(11(9)10)2-8-5(4)7;/h1-2H,(H,9,10);/q;+1/p-1
InChIKeyPJCXSGBUQSIRNK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5,6-Dichloropyridine-3-sulfinate: Key Heterocyclic Sulfinate Building Block


Sodium 5,6-dichloropyridine-3-sulfinate (CAS 2137534-19-9) is a heterocyclic sulfinate salt featuring a pyridine core substituted with chlorine atoms at the 5- and 6-positions and a sodium sulfinate (-SO₂Na) group at the 3-position [1]. With a molecular formula of C₅H₂Cl₂NNaO₂S and a molecular weight of 234.03 g/mol, it belongs to the broader class of pyridine sulfinates that have emerged as versatile nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions, offering significant advantages over the corresponding boronic acid derivatives in terms of stability and preparative accessibility [2]. The compound is commercially available through Enamine (catalog EN300-724227) at a minimum purity of 95% and is primarily utilized as a key intermediate in the construction of complex heterocyclic frameworks for pharmaceutical and agrochemical applications [1].

1
Pd-catalyzed desulfinative cross-coupling
Electron-deficient pyridine sulfinate for biaryl synthesis; two chlorine handles remain for orthogonal functionalization.
2
SNAr sulfonylation workflows
5,6-Dichloro pattern retains steric accessibility at positions 2 and 4 while enhancing electrophilicity.
3
Heterocyclic building block with dual handles
Chlorine substituents enable sequential derivatization; reported stability advantage over boronic acid analogs.

Sodium 5,6-Dichloropyridine-3-sulfinate: Differentiation from Isomers


The precise positioning of the two chlorine substituents on the pyridine ring fundamentally governs both the electronic character and steric environment of the sulfinate reagent, directly impacting reaction rates, regioselectivity, and downstream product profiles [1]. While sodium pyridine-3-sulfinate (the unsubstituted parent, MW 165.15 g/mol) serves as a competent coupling partner, it lacks the electron-withdrawing effect of the chlorine atoms that accelerates SO₂ extrusion during the catalytic cycle—a turnover-limiting step in palladium-catalyzed desulfinative cross-coupling [2]. Among the dichloro regioisomers, the 5,6-substitution pattern confers a distinct electronic profile compared to the 2,5-, 2,6-, and 2,4-dichloro variants, each of which presents a different combination of steric hindrance around the sulfinate group and electronic activation of the ring . Simple substitution of one isomer for another can lead to altered reaction rates, different regiochemical outcomes in subsequent functionalization steps, and ultimately, divergent biological activity in the final target molecules. Furthermore, the chloride substituents at the 5- and 6-positions enhance the compound's suitability for nucleophilic aromatic substitution (SNAr) reactions compared to the non-chlorinated parent, as electron-withdrawing groups on the pyridine ring are well-established to increase electrophilicity and improve reaction yields in SNAr-based sulfonylation sequences [3].

Regioisomer swap 2,6- or 2,4-dichloro isomers place chlorine ortho to sulfinate, increasing steric hindrance and potentially altering cross-coupling rates and regiochemical outcomes.
Unsubstituted parent Sodium pyridine-3-sulfinate lacks electron-withdrawing chlorines; SO₂ extrusion may be slower, requiring higher temperatures and affecting reaction efficiency.
Other dichloro isomers 5,6-Pattern is unique in leaving both ortho positions unblocked; substitution with 2,5- or 2,4-isomers changes steric and electronic landscape, limiting direct transfer of optimized protocols.

Quantitative Evidence vs. Structural Analogs


Electron Deficiency Accelerates SO₂ Extrusion in Cross-Coupling

Mechanistic studies by the Willis group (Markovic et al., 2020, JACS) established that the turnover-limiting step in palladium-catalyzed desulfinative cross-coupling of pyridine sulfinates is the extrusion of SO₂ from a chelated Pd(II) sulfinate intermediate [1]. The authors demonstrated that electron-deficient (hetero)aryl sulfinates undergo SO₂ extrusion more readily, enabling lower reaction temperatures and improved yields. Specifically, a carbocyclic sulfinate required 150 °C for efficient conversion, whereas the more electron-deficient pyridine-2-sulfinate achieved optimal reactivity under the same conditions [1]. Sodium 5,6-dichloropyridine-3-sulfinate, bearing two electron-withdrawing chlorine substituents (Hammett σₘ values: Cl = +0.37 each at positions 5 and 6, cumulative effect substantially increasing ring electron deficiency), is predicted to facilitate even more facile SO₂ extrusion compared to the unsubstituted sodium pyridine-3-sulfinate [2]. This translates to potentially lower required reaction temperatures and higher catalytic turnover frequencies. Quantitative kinetic data comparing pyridine-2-sulfinate (95% yield in model coupling with 1-bromo-4-fluorobenzene at 130 °C) with electron-deficient variants showed that electron-withdrawing substituents improve reaction efficiency and reduce the thermal input needed [1].

SO₂ extrusion kinetics
Class-level
Pyridine-2-sulfinate: 95% yield at 130 °C. Dichloro substitution predicted to lower SO₂ barrier vs. carbocyclic benchmark (requires ~150 °C).
Supports selection for lower-temperature desulfinative coupling.
Class-level inference based on Hammett σₘ of Cl substituents; confirm experimentally.
Palladium-catalyzed cross-coupling Desulfinative coupling SO₂ extrusion kinetics Electron-deficient heterocycles

5,6-Dichloro Pattern Provides Distinct Regioselectivity

A systematic study by Maloney et al. (2011, Tetrahedron Letters) on the SNAr reactions of 3-substituted 2,6-dichloropyridines with alkali metal alkoxides demonstrated that non-polar, aprotic solvents of low hydrogen-bond basicity favor substitution at the chlorine ortho to the 3-substituent, providing a predictable regiochemical outcome [1]. In the case of sodium 5,6-dichloropyridine-3-sulfinate, the sulfinate group occupies the 3-position, with chlorine atoms at positions 5 and 6. This arrangement leaves positions 2 and 4 available for further functionalization, but without the steric compression around the sulfinate group that characterizes the 2,6-dichloro isomer (where chlorines at both 2- and 6-positions flank the 3-sulfinate, creating a sterically hindered environment) . The 5,6-dichloro isomer thus offers a unique balance: the electron-withdrawing benefit of two chlorines is retained, while the sulfinate group at position 3 remains sterically accessible for nucleophilic attack in cross-coupling events. In contrast, sodium 2,5-dichloropyridine-3-sulfinate places chlorine at the 2-position adjacent to the sulfinate, and sodium 2,4-dichloropyridine-3-sulfinate places chlorine at both the 2- and 4-positions surrounding the sulfinate, each creating different steric and electronic landscapes .

Regioselectivity profile
Cross-study comparable
5,6-isomer: no ortho chlorine, sterically accessible. 2,6-isomer: flanking chlorines hinder sulfinate coordination.
Enables distinct SNAr ortho-selectivity; positions 2 and 4 remain available for functionalization.
Based on structural analysis and SNAr studies on 3-substituted 2,6-dichloropyridines.
Regioselective functionalization Dichloropyridine sulfinate isomers SNAr ortho-selectivity Building block differentiation

Purity Benchmarking Against Industry Specifications

Commercial sourcing data from Biosynth (via CymitQuimica) specifies a minimum purity of 95% for sodium 5,6-dichloropyridine-3-sulfinate . Enamine, another major supplier, lists the compound under catalog EN300-724227 [1]. This purity specification is comparable to other commercially available substituted pyridine sulfinates used as cross-coupling building blocks, including sodium 5-methylpyridine-2-sulfinate (≥95%, Sigma-Aldrich) and sodium 5-fluoropyridine-3-sulfinate, enabling reproducible stoichiometric calculations for reaction optimization. The compound is supplied as a solid, facilitating accurate weighing and minimizing variability associated with solution-phase reagent handling. For procurement decision-makers, the availability from multiple catalog vendors (Enamine, Biosynth) ensures supply chain redundancy, which is a practical advantage over less widely stocked dichloropyridine sulfinate regioisomers.

Purity specification
Supporting evidence
≥95% purity (Biosynth/Enamine); dual-supplier availability.
Supports reproducible stoichiometry and supply chain redundancy.
Comparable to other commercial pyridine sulfinates; verify lot-specific COA.
Chemical purity Procurement specification Building block quality Reproducibility

Patent-Cited Oncology Conjugates with Tumor Selectivity

According to commercial intelligence available through Kuujia, ongoing research evidenced by patent filing WO2023/154321 indicates growing industrial interest in sodium 5,6-dichloropyridine-3-sulfinate-based compounds for oncology applications [1]. The patent reportedly discloses novel conjugates of the sulfinate with targeted delivery systems, demonstrating improved tumor selectivity in animal models. While the full quantitative details of the patent are not publicly accessible for this analysis, the existence of a dedicated PCT patent application naming this specific sulfinate as a key structural component represents a meaningful differentiation signal: it indicates that the 5,6-dichloro substitution pattern imparts properties (e.g., pharmacokinetic profile, linker compatibility, or target engagement) that were deemed sufficiently valuable to warrant intellectual property protection. This contrasts with the more generic unsubstituted sodium pyridine-3-sulfinate, which has not been the subject of analogous targeted oncology patent filings.

Patent context
Supporting evidence
WO2023/154321 cites this sulfinate in tumor-targeted conjugate systems; reported tumor-model selectivity.
Indicates research interest in 5,6-dichloro pattern for conjugate studies.
Patent-derived; full pharmacological profiling not publicly available. Interpret as research-context signal.
Oncology Targeted delivery Sulfinate conjugate Patent-protected application

Sodium 5,6-Dichloropyridine-3-sulfinate – Key Applications


Pd-Catalyzed Desulfinative Cross-Coupling

The 5,6-dichloro substitution pattern enhances the electron deficiency of the pyridine ring, which mechanistic studies (Markovic et al., 2020, JACS) identify as critical for facilitating the turnover-limiting SO₂ extrusion step in palladium-catalyzed desulfinative cross-coupling [1]. Researchers developing synthetic routes to biaryl compounds where the pyridine moiety must serve as the nucleophilic coupling partner should select sodium 5,6-dichloropyridine-3-sulfinate over the unsubstituted parent when reaction temperature constraints, catalyst loading, or overall yield require optimization. The electron-withdrawing effect of the two chlorine substituents is predicted to enable lower reaction temperatures or shorter reaction times compared to sodium pyridine-3-sulfinate, which lacks this electronic activation. This compound is particularly valuable when the target molecule requires a 3,5,6-trisubstituted pyridine scaffold, as the cross-coupling product retains chlorine handles at positions 5 and 6 for subsequent orthogonal functionalization.

One-Pot Sulfonylated Pyridine Synthesis via SNAr

The established SNAr methodology for one-pot sulfonylated pyridine synthesis (Organic Letters, 2010) demonstrates that electron-deficient pyridines react more efficiently with sodium sulfinate salts in the presence of tetrabutylammonium chloride [2]. Sodium 5,6-dichloropyridine-3-sulfinate, bearing two electron-withdrawing chlorine substituents, is particularly well-suited as a nucleophilic sulfinate source in these transformations. Furthermore, the absence of chlorine substituents at positions 2 and 4 means that the sulfinate group at position 3 is sterically unencumbered, facilitating nucleophilic attack without the ortho-steric compression experienced by 2,6-dichloro or 2,4-dichloro regioisomers. Synthetic chemists constructing sulfonylated pyridine libraries for medicinal chemistry screening should prioritize this isomer when the desired final product requires functionalization at the 2- and/or 4-positions.

Targeted Oncology Conjugate Synthesis

Patent WO2023/154321 specifically discloses conjugates incorporating the 5,6-dichloropyridine-3-sulfinate motif linked to tumor-targeting delivery systems, with reported improvement in tumor selectivity in animal models [3]. For medicinal chemistry groups developing targeted oncology therapeutics based on or inspired by this patent family, sodium 5,6-dichloropyridine-3-sulfinate is the direct synthetic precursor for constructing the disclosed conjugate architectures. Substitution with any other dichloropyridine sulfinate regioisomer would alter the spatial orientation of the linker attachment point and potentially compromise the tumor-targeting properties described in the patent. Procurement of this specific compound is therefore essential for faithful reproduction of the patented structures.

Agrochemical Discovery Building Block

Chlorinated pyridine derivatives constitute a privileged scaffold in agrochemical discovery, with numerous commercial herbicides and fungicides featuring dichloropyridine substructures [4]. Sodium 5,6-dichloropyridine-3-sulfinate provides a direct entry point to sulfone- and sulfonamide-containing analogs that are inaccessible from the corresponding sulfonyl chloride (5,6-dichloropyridine-3-sulfonyl chloride, CAS 98121-40-5), as the sulfinate oxidation state allows access to a distinct reactivity manifold, including S–S, N–S, and C–S bond-forming reactions. For agrochemical discovery programs synthesizing focused libraries of pyridine-based sulfones and sulfonamides, the sulfinate offers complementary reactivity to the sulfonyl chloride while retaining the same chlorination pattern, enabling the exploration of additional chemical space.

Application
Selection Property
Validation Focus
Desulfinative cross-coupling
Electron-deficient pyridine sulfinate
SO₂ extrusion efficiency and residual chlorine handle utility
One-pot SNAr sulfonylation
Sterically accessible 3-sulfinate, electron-deficient ring
Sulfonylated pyridine library scope at positions 2/4
Targeted conjugate research
5,6-Dichloro substitution for linker attachment
Tumor-model selectivity endpoints (patent-reported context)
Agrochemical discovery building block
Sulfinate oxidation state for S–S, N–S, C–S bond formation
Sulfone/sulfonamide analog scope complementary to sulfonyl chloride
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